molecular formula C12H11NO B3057396 4-(4-Cyanophenyl)-2-methyl-3-butyne-2-ol CAS No. 80151-20-8

4-(4-Cyanophenyl)-2-methyl-3-butyne-2-ol

Cat. No. B3057396
Key on ui cas rn: 80151-20-8
M. Wt: 185.22 g/mol
InChI Key: TVANBECCZHGWDQ-UHFFFAOYSA-N
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Patent
US06805920B2

Procedure details

50 g (274.7 mmol) 4-bromobenzonitrile, 46.2 g (550 mmol) 3-methyl-1-butyne-3-ol, 0.97 g (1.38 mmol) bis(triphenylphosphine) dichloropalladium, 0.26 g (1.38 mmol) copper iodide and 2 g (7.6 mmol) triphenyl phosphine were added in a nitrogen stream, and 100 ml tetrahydrofuran (THF) and 20 ml triethylamine were added thereto, and the mixture was reacted at 80 ° C. for 15 hours. The reaction solution was concentrated and partitioned by adding 300 ml ethyl acetate and 300 ml water, and the organic layer was washed twice with 100 ml water and dried over magnesium sulfate anhydride. The solvent was distilled away, and about 250 ml heptane was added to the residual paste and stirred for a while, and the precipitated crystals were filtered to give 53.6 g crystals.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
46.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
0.97 g
Type
catalyst
Reaction Step One
Quantity
0.26 g
Type
catalyst
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][CH:3]=1.[CH3:10][C:11]([OH:15])([CH3:14])[C:12]#[CH:13].O1CCCC1>Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.[Cu](I)I.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C(N(CC)CC)C>[C:6]([C:5]1[CH:8]=[CH:9][C:2]([C:13]#[C:12][C:11]([OH:15])([CH3:14])[CH3:10])=[CH:3][CH:4]=1)#[N:7] |^1:23,42|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
BrC1=CC=C(C#N)C=C1
Name
Quantity
46.2 g
Type
reactant
Smiles
CC(C#C)(C)O
Name
Quantity
100 mL
Type
reactant
Smiles
O1CCCC1
Name
Quantity
0.97 g
Type
catalyst
Smiles
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
Name
Quantity
0.26 g
Type
catalyst
Smiles
[Cu](I)I
Name
Quantity
2 g
Type
catalyst
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Stirring
Type
CUSTOM
Details
stirred for a while
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
CUSTOM
Type
CUSTOM
Details
the mixture was reacted at 80 ° C. for 15 hours
Duration
15 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction solution was concentrated
CUSTOM
Type
CUSTOM
Details
partitioned
ADDITION
Type
ADDITION
Details
by adding 300 ml ethyl acetate and 300 ml water
WASH
Type
WASH
Details
the organic layer was washed twice with 100 ml water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate anhydride
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled away
ADDITION
Type
ADDITION
Details
about 250 ml heptane was added to the residual paste
FILTRATION
Type
FILTRATION
Details
the precipitated crystals were filtered

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=CC=C(C=C1)C#CC(C)(C)O
Measurements
Type Value Analysis
AMOUNT: MASS 53.6 g
YIELD: CALCULATEDPERCENTYIELD 105.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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